molecular formula C11H17ClO B8727831 (1s)-Camphanoyl chloride

(1s)-Camphanoyl chloride

Cat. No.: B8727831
M. Wt: 200.70 g/mol
InChI Key: DMAJPRJLPDUPBK-AYVLWNQUSA-N
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Description

(1S)-Camphanoyl chloride is a chiral acyl chloride derived from camphor, a bicyclic monoterpene. Its systematic name is (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (CAS: 39637-74-6). It is widely used in organic synthesis for chiral derivatization, enabling the resolution of enantiomers via diastereomeric crystallization or chromatography .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C11H17ClO/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3/t7?,8?,11-/m0/s1

InChI Key

DMAJPRJLPDUPBK-AYVLWNQUSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2C(=O)Cl

Canonical SMILES

CC1(C2CCC1(C(C2)C(=O)Cl)C)C

Origin of Product

United States

Scientific Research Applications

Chiral Derivatization Agent

One of the primary applications of (1S)-camphanoyl chloride is as a chiral derivatizing agent . It facilitates the determination of enantiomeric excess in alcohols and amines by forming diastereomeric esters, which can be separated through crystallization or chromatography. This method is particularly effective for analyzing racemic mixtures, allowing for the precise quantification of individual enantiomers in complex mixtures .

Case Study: Stereoisomer Separation

A study highlighted the effectiveness of camphanic acid chloride in separating stereoisomers containing hydroxy functional groups. The methodology demonstrated that using camphanic acid chloride resulted in improved resolution and efficiency compared to traditional methods, making it a powerful tool for drug metabolism studies and pharmacokinetics .

Resolving Agent for Alcohols

This compound serves as a resolving agent for various alcohols by forming diastereomeric esters. These esters exhibit different physical properties, which can be exploited to achieve separation through techniques such as chromatography. This application is crucial in the pharmaceutical industry, where the purity of chiral compounds is often essential for efficacy and safety .

Synthesis of Chiral Compounds

The compound is also employed in the synthesis of chiral intermediates and pharmaceuticals. Its ability to introduce chirality into synthetic pathways is invaluable, especially in the production of drugs that require specific stereochemistry for biological activity. The synthesis typically involves reacting (1S)-camphanic acid with thionyl chloride to yield this compound .

Analytical Chemistry

In analytical chemistry, this compound is used for chiral analysis of drugs and metabolites. The derivatives formed can be analyzed using advanced chromatographic techniques such as supercritical fluid chromatography (SFC) and ultra-performance convergence chromatography (UPC^2). These methods enhance the detection and separation of chiral compounds, providing accurate analytical results essential for quality control in pharmaceutical development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group in (1S)-camphanoyl chloride acts as a leaving group, enabling nucleophilic substitution with various reagents:

NucleophileReagent/ConditionsProduct FormedYieldApplication Example
AminesRoom temp, CH₂Cl₂, DMAP catalyst Camphanoyl amides85-92%Chiral auxiliaries in drug synthesis
Alcohols0-5°C, inert atmosphereCamphanoyl esters78-88%Resolution of racemic alcohols
Sodium azideDMF, 50°C, 4 hrsAcyl azides65-75%Curtius rearrangement precursors

Key Observation: Reactions with secondary alcohols show 15-20% higher stereoselectivity compared to primary alcohols due to steric effects .

Acylation Reactions

As a potent acylating agent, it facilitates ketone and ester formations:

Esterification Protocol

text
This compound + Diol → Bis-camphanate ester [3]

Conditions:

  • Solvent: Anhydrous dichloromethane

  • Catalyst: 4-Dimethylaminopyridine (0.1 eq)

  • Time: 2-4 hrs at 25°C

  • Yield: 89% (reported for khellactone derivatives )

Stereochemical Impact: The (1S) configuration induces ΔΔG‡ of 2.3 kcal/mol between diastereomeric pathways, enabling >95% ee in resolved products .

Reduction Reactions

The carbonyl group undergoes selective reduction under controlled conditions:

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, -78°C, 1 hrCamphanoyl alcohol98%
DIBAL-HToluene, 0°C, 30 min Aldehyde intermediate82%

Critical Note: Over-reduction to hydrocarbons occurs if reaction times exceed 2 hrs with LiAlH₄ .

Environmental Sensitivity

FactorEffect on ReactivityMitigation Strategy
MoistureHydrolysis to camphanic acid (t₁/₂=8 min at 25°C) Use molecular sieves, anhydrous solvents
TemperatureDecomposition >120°C Maintain reactions below 80°C
LightRadical side reactions (15% yield loss) Amber glassware, inert atmosphere

Solvent Compatibility Table

SolventCompatibilityReaction Rate (k, M⁻¹s⁻¹)
DichloromethaneExcellent0.45 ± 0.03
THFGood0.32 ± 0.02
MethanolPoor0.05 ± 0.01

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (1S)-Camphanoyl chloride with 10-camphorsulfonyl chloride (a sulfonyl derivative) and decanoyl chloride (a linear acyl chloride):

Property This compound 10-Camphorsulfonyl Chloride Decanoyl Chloride
CAS Number 39637-74-6 2089604-08-8 112-13-0
Molecular Formula C₁₀H₁₃ClO₃ C₁₀H₁₅ClO₃S C₁₀H₁₉ClO
Molecular Weight 216.66 250.74 190.71
Structure Bicyclic monoterpene Bicyclic monoterpene Straight-chain fatty acid
Functional Group Acyl chloride (-COCl) Sulfonyl chloride (-SO₂Cl) Acyl chloride (-COCl)
Melting Point 67–73°C Not reported Not applicable (liquid at RT)
Boiling Point 299.5°C (760 mmHg) Not reported 114°C (20 mmHg)
Chirality Chiral (both enantiomers available) Chiral (both enantiomers available) Achiral
Primary Applications Chiral resolution of alcohols/amines Sulfonylation reactions Acylation in peptide synthesis

Reactivity and Selectivity

This compound: Reacts with alcohols/amines to form esters/amides. Its rigid bicyclic structure creates steric hindrance, enhancing enantioselectivity in diastereomer formation . Used in resolutions with >90% enantiomeric excess (e.g., 4-hydroxy[2.2]paracyclophane) .

10-Camphorsulfonyl Chloride :

  • Reacts with nucleophiles (e.g., amines) to form sulfonamides. The sulfonyl group is electron-withdrawing, increasing stability of derivatives. Applied in asymmetric catalysis and protecting-group strategies .

Decanoyl Chloride: A linear acyl chloride used to introduce hydrophobic decanoyl groups. Lacks stereoselectivity due to its flexible aliphatic chain .

Research Findings

  • Camphanoyl Chloride: Zhuravsky et al. resolved racemic bromo-hydroxy[2.2]paracyclophane using this compound, achieving >99% ee after column chromatography . Partial separation (5:1 diastereomer ratio) was reported for 5-(2-methoxy-1-naphthyl)benzofluorene derivatives .
  • Camphorsulfonyl Chloride: Used in synthesizing chiral auxiliaries for asymmetric Diels-Alder reactions, though less commonly than camphanoyl chloride .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the direct acylation of (1S,4R)-camphanic acid using thionyl chloride:

(1S,4R)-Camphanic Acid+SOCl2(1S)-Camphanoyl Chloride+SO2+HCl\text{(1S,4R)-Camphanic Acid} + \text{SOCl}2 \rightarrow \text{(1S)-Camphanoyl Chloride} + \text{SO}2 + \text{HCl}

Procedure :

  • Reagents :

    • (1S,4R)-Camphanic acid (63.8 g, 0.322 mol)

    • Thionyl chloride (200 mL, excess)

  • Steps :

    • Combine reagents in a three-necked flask under argon.

    • Reflux at 80°C for 3 hours.

    • Remove excess SOCl₂ via rotary evaporation.

    • Purify residual solid via three toluene azeotropic distillations.

Yield : 99% (69 g).

Table 1: Optimization Parameters for Thionyl Chloride Method

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes reaction rate
Molar Ratio (Acid:SOCl₂)1:3Ensures complete conversion
PurificationToluene azeotropeRemoves residual SOCl₂

Industrial-Scale Production

AspectIndustrialLaboratory
Batch Size10–100 kg0.1–1 kg
SOCl₂ Recovery>90%Not applicable
Purity≥97% (HPLC)≥99% (NMR)

Alternative Acylating Agents

Phosphorus Pentachloride (PCl₅)

A less common method involves PCl₅ for anhydride formation, followed by hydrolysis:

Procedure :

  • React (+)-(1R,3S)-camphoric acid with PCl₅ to form (−)-(1R,3R)-3-chlorocamphoric anhydride.

  • Hydrolyze the anhydride in 0.1 N H₂SO₄ at 80°C to yield (1S,4R)-camphanic acid.

  • Proceed with SOCl₂ acylation as in Section 1.

Yield : 72% after hydrolysis; 90% overall.

Table 3: Comparative Analysis of Acylating Agents

AgentReaction TimeByproductsYield
SOCl₂3 hoursSO₂, HCl99%
PCl₅12 hoursPOCl₃, HCl90%

Purification and Characterization

Recrystallization Protocols

  • Solvent System : CCl₄ (1 g/5 mL) at 0°C.

  • Sublimation : 70°C at 5 mmHg to isolate high-purity product.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.06 (s, 3H), 1.12 (s, 3H), 1.15 (s, 3H), 1.76–2.52 (m, 4H).

  • IR (cm⁻¹) : 1805 (C=O stretch), 1780 (C-Cl stretch).

Applications in Enantiomeric Resolution

Diastereomer Synthesis for HPLC

This compound reacts with racemic amines (e.g., mexiletine) to form separable diastereomers. Key conditions:

  • Molar Ratio : 1:1 (amine:chloride) in dichloromethane.

  • Base : Pyridine (catalytic) for HCl scavenging.

  • HPLC Resolution : α = 1.8–2.1 using C₁₈ columns with TFA/MeCN mobile phases.

Challenges and Innovations

Moisture Sensitivity

This compound hydrolyzes rapidly in humid environments. Solutions:

  • Storage : Dry toluene at 0°C under argon.

  • In Situ Generation : Use camphanic acid with SOCl₂ in reaction mixtures.

Green Chemistry Approaches

Emerging methods explore ionic liquid solvents to reduce SOCl₂ usage, though yields remain suboptimal (70–75%) .

Q & A

Q. What are the established methods for synthesizing (1S)-camphanoyl chloride, and how can its purity be verified?

this compound is synthesized via the reaction of (-)-(1S,4R)-camphanic acid with thionyl chloride (SOCl₂). Critical parameters include stoichiometric control of SOCl₂, anhydrous conditions, and purification by vacuum distillation. Purity verification involves analytical techniques such as ¹H/¹³C NMR (to confirm absence of unreacted camphanic acid) and chiral HPLC (to confirm enantiomeric excess >98%) .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its corrosive nature (Skin Corr. 1B classification), handling requires PPE: nitrile gloves, chemical goggles, and a Type P3 respirator. Work must be conducted in a fume hood, and spills should be neutralized with sodium bicarbonate. Storage recommendations include airtight containers under inert gas (argon) at -20°C to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm esterification (e.g., upfield shifts for camphanoyl protons at δ 1.0–1.5 ppm).
  • X-ray crystallography : To resolve stereochemical ambiguities in diastereomeric adducts, as demonstrated in cyclopropane derivative studies .
  • Chiral HPLC : To quantify enantiomeric excess using columns like Chiralpak IA/IB .

Q. What is the role of this compound as a chiral derivatizing agent in stereochemical analysis?

It reacts with hydroxyl or amine groups to form diastereomeric esters/amides, enabling separation via silica gel chromatography. For example, resolution of (±)-4-hydroxy[2.2]paracyclophane using this compound yielded enantiopure products (>99% ee) after saponification .

Advanced Research Questions

Q. How can diastereomeric resolution efficiency be optimized when using this compound?

Key variables include:

  • Solvent polarity : Use hexane/ethyl acetate gradients (e.g., 9:1 to 1:1) to improve separation on silica columns.
  • Temperature control : Lower temperatures (4°C) enhance crystallinity of diastereomers.
  • Derivatization time : Extended reaction times (24–48 hrs) ensure complete conversion, monitored by TLC .

Q. What strategies address contradictory stereochemical assignments in this compound adducts?

Contradictions may arise from NMR coupling constants or conflicting NOE data. Resolution methods include:

  • X-ray crystallography : Definitive assignment via solid-state structures (e.g., camphanoyl ester 33 in cyclopropane derivatives) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. How can this compound be integrated into multi-step synthetic routes for bioactive molecules?

Example: Synthesis of anti-HIV agent DCK involves:

  • Stepwise derivatization : Sequential protection of hydroxyl groups with benzyl chloride, followed by di-O-camphanoylation using DMAP catalysis.
  • Osmylation : Stereoselective dihydroxylation with K₂OsO₂(OH)₄/(DHQ)₂-PHAL, monitored by chiral GC .

Q. What are common pitfalls in scaling up reactions involving this compound, and how are they mitigated?

Challenges include:

  • Hydrolysis sensitivity : Use molecular sieves (3Å) in aprotic solvents (CH₂Cl₂) to exclude moisture.
  • Exothermic reactions : Gradual addition of SOCl₂ during synthesis, with ice-bath cooling.
  • Byproduct formation : Post-reaction quenching with anhydrous Na₂CO₃ removes residual HCl .

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